2,5,6-Trichloro-4-propylnicotinonitrile
Description
2,5,6-Trichloro-4-propylnicotinonitrile is a substituted pyridine derivative characterized by three chlorine atoms at positions 2, 5, and 6, a propyl group at position 4, and a nitrile functional group at position 3 (Figure 1).
Properties
IUPAC Name |
2,5,6-trichloro-4-propylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2/c1-2-3-5-6(4-13)8(11)14-9(12)7(5)10/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRAXLLCACZNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NC(=C1Cl)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234777 | |
| Record name | 3-Pyridinecarbonitrile, 2,5,6-trichloro-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63195-40-4 | |
| Record name | 3-Pyridinecarbonitrile, 2,5,6-trichloro-4-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63195-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 2,5,6-trichloro-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601234777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-4-propylnicotinonitrile typically involves the chlorination of 4-propylnicotinonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-4-propylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
2,5,6-Trichloro-4-propylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-4-propylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The AK Scientific catalog lists several heterocyclic compounds with overlapping structural motifs. A comparative analysis based on substituent patterns, core frameworks, and inferred applications is provided below.
Table 1: Structural and Functional Comparison of Pyridine and Indole Derivatives
| Compound Name | Core Structure | Key Substituents | Functional Groups | Inferred Applications |
|---|---|---|---|---|
| 2,5,6-Trichloro-4-propylnicotinonitrile | Pyridine | Cl (2,5,6), C≡N (3), Propyl (4) | Nitrile, Chloro, Alkyl | Agrochemicals, Enzyme inhibitors |
| 4-Chloro-5-fluoro-7-aza-2-oxindole | Oxindole | Cl (4), F (5), NH (1) | Chloro, Fluoro, Lactam | Anticancer agents, Kinase inhibitors |
| 5-Chloro-6-iodo-3-nitropyridin-2-amine | Pyridine | Cl (5), I (6), NO₂ (3), NH₂ (2) | Nitro, Amine, Halogens | Radiolabeling, Medicinal chemistry |
| 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one | Indazole | Cyclopropyl (3), Ketone (4) | Cyclopropane, Ketone | Antibacterial agents, Scaffolds for drug design |
Substituent Effects on Reactivity and Bioactivity
- Halogenation Patterns: The trichloro configuration in this compound may enhance electrophilicity at the pyridine ring, favoring reactions like Suzuki-Miyaura couplings . In contrast, 4-Chloro-5-fluoro-7-aza-2-oxindole combines chlorine and fluorine, which could improve metabolic stability and target selectivity in drug candidates . 5-Chloro-6-iodo-3-nitropyridin-2-amine contains iodine, a heavy atom useful in radiolabeling or X-ray crystallography studies, but its nitro group may confer oxidative toxicity .
- Nitrile vs. Conversely, the lactam in 4-Chloro-5-fluoro-7-aza-2-oxindole and the ketone in 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one offer hydrogen-bonding sites, critical for protein-ligand interactions .
- Alkyl and Cycloalkyl Substituents: The propyl chain in this compound increases hydrophobicity, which might enhance membrane permeability in agrochemical applications. The cyclopropyl group in 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one could confer conformational rigidity, improving binding affinity to biological targets .
Biological Activity
2,5,6-Trichloro-4-propylnicotinonitrile (TC-PN) is a synthetic compound with significant biological activity. Its structure includes a pyridine ring substituted with three chlorine atoms and a propyl group, which contributes to its unique properties. This compound has garnered attention for its potential applications in various fields, including pharmacology and environmental science.
- Chemical Formula : CHClN
- Molecular Weight : 273.54 g/mol
- IUPAC Name : this compound
TC-PN exhibits biological activity primarily through its interaction with various biological pathways. Research indicates that it may influence cellular processes such as apoptosis, oxidative stress response, and gene expression modulation. The compound's chlorinated structure is believed to enhance its reactivity with biological molecules.
Toxicological Studies
Recent studies have highlighted the toxicological effects of TC-PN. In vitro and in vivo experiments have demonstrated that exposure to this compound can lead to:
- Oxidative Stress : Increased levels of reactive oxygen species (ROS) have been observed in cells exposed to TC-PN, leading to oxidative damage.
- Apoptosis : Significant upregulation of apoptotic markers such as p53 and caspases has been reported, indicating that TC-PN may induce programmed cell death in various cell types.
- Developmental Toxicity : In model organisms like zebrafish, exposure to TC-PN resulted in morphological deformities and impaired motility due to its toxic effects on cardiac development and function.
Case Studies
Several case studies have documented the biological effects of TC-PN:
-
Zebrafish Model Study :
- Researchers exposed zebrafish embryos to varying concentrations of TC-PN.
- Findings indicated that higher concentrations led to significant spinal and cardiac deformities, alongside reduced heart rates and blood flow.
- Gene expression analysis showed upregulation of genes associated with oxidative stress and apoptosis.
-
Cell Line Studies :
- Human cell lines treated with TC-PN exhibited increased ROS levels and apoptosis.
- Flow cytometry analysis confirmed a higher percentage of apoptotic cells in treated groups compared to controls.
Summary of Biological Effects
| Biological Effect | Observations |
|---|---|
| Oxidative Stress | Increased ROS production |
| Apoptosis | Upregulation of apoptotic markers (e.g., p53, caspases) |
| Morphological Changes | Deformities in zebrafish embryos (spinal and cardiac) |
| Impaired Motility | Reduced movement in zebrafish due to cardiac issues |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
